molecular formula C10H11BrFNO2S B1404145 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine CAS No. 1055995-83-9

1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine

Cat. No. B1404145
M. Wt: 308.17 g/mol
InChI Key: XXEXUDLTMMPDTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a sulfonyl group attached to a phenyl ring, which is further substituted with bromo and fluoro groups.

Scientific Research Applications

Structure-based Discovery in Medicinal Chemistry

In the realm of medicinal chemistry, compounds similar to 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine have been studied for their potential as selective and orally active inverse agonists for specific targets like RORγt, which is implicated in various inflammatory and autoimmune diseases. The structural optimization of these compounds has led to the identification of key features for selectivity and pharmacokinetic properties, demonstrating their utility in drug discovery processes (Duan et al., 2019).

Material Science and Polymer Chemistry

In material science, derivatives of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine have been used in the synthesis of novel soluble fluorinated polyamides. These polymers, containing pyridine and sulfone moieties, exhibit remarkable properties such as high thermal stability, mechanical strength, and low dielectric constants, making them suitable for various advanced applications (Liu et al., 2013).

Organic Synthesis and Chemical Biology

In the field of organic synthesis and chemical biology, compounds structurally related to 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine have been synthesized and evaluated for their antimicrobial activities. The novel cyclization techniques and the evaluation of their biological activities contribute to the development of new therapeutic agents (Zareef et al., 2008).

Synthetic Methodologies

In synthetic chemistry, innovative methodologies have been developed utilizing compounds akin to 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine for constructing highly functionalized chemical structures. These synthetic routes enable the creation of complex molecules with potential applications in drug discovery and material science (Zhang et al., 2020).

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2S/c11-9-4-3-8(7-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEXUDLTMMPDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244630
Record name 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine

CAS RN

1055995-83-9
Record name 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1055995-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromo-3-fluorophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and pyrrolidine (0.30 mL, 3.65 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 1-[(4-bromo-3-fluorophenyl)sulfonyl]pyrrolidine (0.43 g, 96%) was provided after purification. HRMS: calcd for C10H11BrFNO2S, 306.96779; found (EI, M+.), 306.968. HPLC purity 100.0% at 210-370 nm, 10.3 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DS Kim, HG Lee - The Journal of Organic Chemistry, 2021 - ACS Publications
A synthetic strategy for the formation of C(sp 3 )–N bonds, particularly through a copper-catalyzed oxidative cross-coupling, is rare. Herein, we report a novel synthetic approach for the …
Number of citations: 2 pubs.acs.org

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